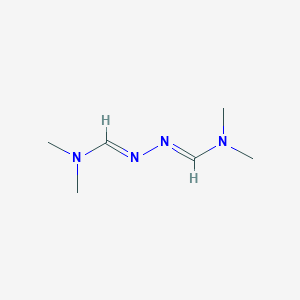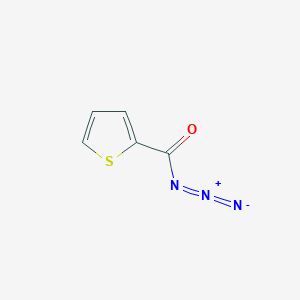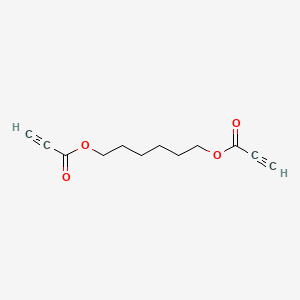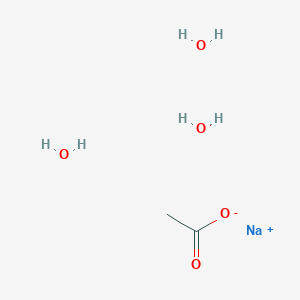
sodium;acetate;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium acetate trihydrate (NaC2H3O2·3H2O) is a widely used chemical compound in various industrial and laboratory applications. It appears as a white crystalline solid with a mildly tart odor, indicating its acetate nature. The compound has a molar mass of 136.08 g/mol and a density of 1.45 g/cm³. It is highly soluble in water, with solubility increasing with temperature. Sodium acetate trihydrate is known for its buffering capacity, which is vital in biochemical and industrial processes where maintaining a consistent pH is crucial .
准备方法
Synthetic Routes and Reaction Conditions: Sodium acetate trihydrate is typically prepared by reacting acetic acid with sodium hydroxide in an aqueous solution. The reaction is as follows:
CH3COOH+NaOH→CH3COONa+H2O
The solution is then cooled to allow the formation of sodium acetate trihydrate crystals .
Industrial Production Methods: Industrially, sodium acetate trihydrate is produced by diluting glacial acetic acid with water, adding liquid alkali, and heating to remove water. The solution is then introduced into a cooling tank for crystallization. The crystals are separated and dewatered using a high-concentration centrifuge .
化学反应分析
Types of Reactions: Sodium acetate trihydrate undergoes various chemical reactions, including:
Buffering Reactions: It acts as a buffer, stabilizing pH levels in solutions.
Dehydration: Upon heating, it undergoes dehydration to form anhydrous sodium acetate.
Reaction with Acids: It reacts with acids to form acetic acid and the corresponding salt.
Common Reagents and Conditions:
Acids: Reacts with acids like hydrochloric acid to form acetic acid.
Heat: Dehydrates to form anhydrous sodium acetate at around 58°C.
Major Products:
Acetic Acid: Formed when reacting with strong acids.
Anhydrous Sodium Acetate: Formed upon dehydration.
科学研究应用
Sodium acetate trihydrate is used in various scientific research applications, including:
作用机制
Sodium Acetate vs. Sodium Acetate Trihydrate:
Chemical Formula: Sodium acetate (CH3COONa) vs. Sodium acetate trihydrate (CH3COONa·3H2O).
Physical State: Sodium acetate is a white hygroscopic powder, while sodium acetate trihydrate appears as colorless crystals.
Reactivity: Sodium acetate is more reactive due to the absence of water molecules, making it suitable for reactions needing anhydrous conditions.
相似化合物的比较
- Sodium Formate (CHNaO2)
- Sodium Propionate (C3H5NaO2)
- Calcium Acetate (C4H6CaO4)
Sodium acetate trihydrate’s unique properties, such as its buffering capacity and thermal behavior, make it a versatile and essential compound in various fields.
属性
IUPAC Name |
sodium;acetate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRVGWHSXIMRAB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
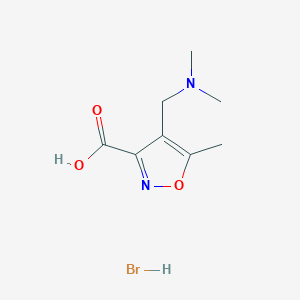
![2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B7826967.png)
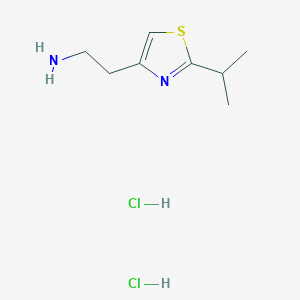
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B7826977.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride](/img/structure/B7826998.png)
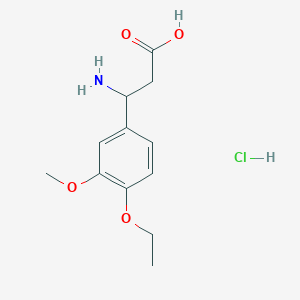
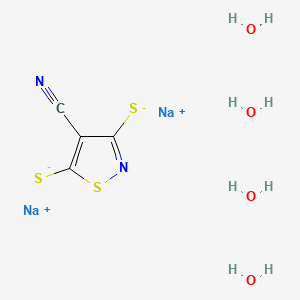


![4-methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7827039.png)
